![molecular formula C19H27BrN2O5 B5232608 4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (salt)](/img/structure/B5232608.png)
4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (salt) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a salt form of the phenol compound that is commonly known as Bromocriptine. This compound has been used in various scientific applications, including neuroscience, biochemistry, and pharmacology, due to its ability to interact with dopamine receptors in the brain and other parts of the body. In
作用机制
The mechanism of action of 4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (salt)) involves its interaction with dopamine receptors in the brain and other parts of the body. It acts as a dopamine receptor agonist, which means that it binds to and activates dopamine receptors. This leads to an increase in the levels of dopamine in the brain, which helps to alleviate the symptoms of Parkinson's disease and other conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (salt)) are mainly related to its interaction with dopamine receptors. Some of the effects of this compound include:
- Increased dopamine levels: 4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (salt)) increases the levels of dopamine in the brain, which helps to alleviate the symptoms of Parkinson's disease and other conditions.
- Inhibition of prolactin production: This compound inhibits the production of prolactin in the pituitary gland, which helps to treat hyperprolactinemia.
- Regulation of dopamine receptors: 4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (salt)) has been used to study the regulation of dopamine receptors in the brain and other parts of the body.
实验室实验的优点和局限性
The advantages of using 4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (salt)) in lab experiments include its ability to interact with dopamine receptors and its well-established synthesis method. However, there are also some limitations to using this compound, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
未来方向
There are several future directions for research on 4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (salt)). Some of these directions include:
- Development of new dopamine receptor agonists: Researchers can use the insights gained from studying the mechanism of action of 4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (salt)) to develop new dopamine receptor agonists that are more effective and have fewer side effects.
- Study of dopamine receptor regulation: Further research can be conducted to better understand the regulation of dopamine receptors in the brain and other parts of the body.
- Investigation of other potential applications: Researchers can explore other potential applications of 4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (salt)) in areas such as cancer treatment and drug addiction.
合成方法
The synthesis of 4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (salt)) involves the reaction of Bromocriptine with ethanedioic acid. The reaction takes place in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the 4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (salt) form of the compound. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.
科学研究应用
4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (salt)) has been widely used in scientific research due to its ability to interact with dopamine receptors in the brain and other parts of the body. It has been used in various studies related to neuroscience, biochemistry, and pharmacology. Some of the research applications of this compound include:
- Treatment of Parkinson's disease: 4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (salt)) has been used as a dopamine receptor agonist to treat Parkinson's disease. It helps to alleviate the symptoms of the disease by increasing the levels of dopamine in the brain.
- Treatment of hyperprolactinemia: This compound has also been used to treat hyperprolactinemia, a condition that results in the overproduction of prolactin hormone. It works by inhibiting the production of prolactin in the pituitary gland.
- Research on dopamine receptors: 4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (salt)) has been used in various studies related to dopamine receptors in the brain and other parts of the body. It has been used to study the structure, function, and regulation of these receptors.
属性
IUPAC Name |
4-bromo-2-[(4-cyclohexylpiperazin-1-yl)methyl]phenol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O.C2H2O4/c18-15-6-7-17(21)14(12-15)13-19-8-10-20(11-9-19)16-4-2-1-3-5-16;3-1(4)2(5)6/h6-7,12,16,21H,1-5,8-11,13H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVUGBAQWFRGIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)CC3=C(C=CC(=C3)Br)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-[(4-cyclohexylpiperazin-1-yl)methyl]phenol;oxalic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-fluoro-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}benzamide](/img/structure/B5232529.png)
![4-[(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)methyl]-2,6-piperidinedione](/img/structure/B5232533.png)
![2-[3-(4-fluorophenyl)-5-isoxazolyl]phenol](/img/structure/B5232541.png)
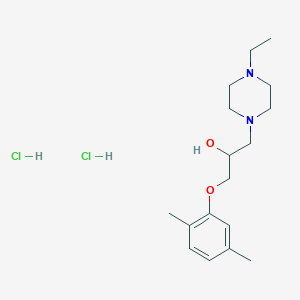
![4-butoxy-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5232563.png)
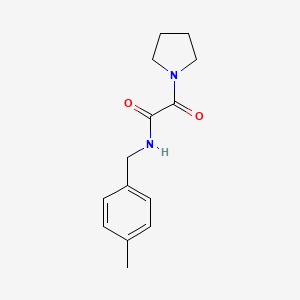
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)methanamine](/img/structure/B5232587.png)
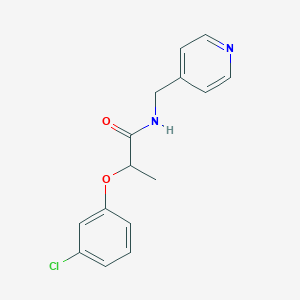
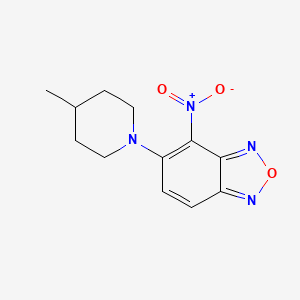
![sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate](/img/structure/B5232614.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyridinecarboxamide](/img/structure/B5232621.png)
![ethyl [6-bromo-2-(3-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate](/img/structure/B5232623.png)
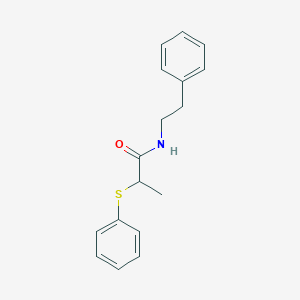
![N-{1-[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5232637.png)